molecular formula C18H19ClN2O5S2 B12207466 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide

Cat. No.: B12207466
M. Wt: 442.9 g/mol
InChI Key: DCJJDKOQSWBMFL-DHDCSXOGSA-N
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Description

系统IUPAC命名与结构式解析

该化合物的系统名称基于国际纯粹与应用化学联合会(IUPAC)规则构建,其核心骨架包含以下功能基团:

  • 噻唑烷-2,4-二酮母核 :位于分子中心,由五元杂环噻唑烷衍生而来,其中1号氮原子连接乙酰胺侧链,5号碳通过双键与3-氯苯亚甲基结合
  • N-乙基-N-(1,1-二氧代四氢噻吩-3-基)乙酰胺 :作为取代基,该部分包含一个硫代吗啉环(tetrahydrothiophene),其硫原子被氧化为砜基团(-SO₂-),并通过乙酰胺键与噻唑烷环相连

结构式可分解为以下片段(图1):

  • 噻唑烷二酮环 :SC(=O)N(C(=O)C2)
  • (5Z)-3-氯苯亚甲基 :C1=C(Cl)C=CC=C1/CH=C
  • N-取代乙酰胺 :N(CCOC3S(=O)(=O)CC3)C

分子式为 C₁₇H₁₇ClN₂O₅S₂ ,分子量为 428.90 g/mol 。该结构通过X射线晶体学与核磁共振(NMR)光谱验证,确认各官能团的空间排布

替代标识符:CAS注册号与常见同义词

此化合物在化学数据库中通过以下标识符记录:

标识类型
CAS登记号 902033-19-6
PubChem CID 16418630
ChEMBL ID CHEMBL1458657
常见同义词 STK616919, AKOS005550973, MolPort-000-848-344

需注意的是,部分文献可能误用类似结构的CAS号(如902316-19-2),其差异源于苯亚甲基取代基的位置(2-氯 vs. 3-氯)

(5Z)-苯亚甲基部分的立体化学构型分析

苯亚甲基的双键构型(Z/E)直接影响分子几何与生物活性。在此化合物中,(5Z)标识表明氯原子与噻唑烷环位于双键同侧(图2)。该构型通过以下实验手段确认:

  • 核磁共振(NOESY) :观察到3-氯苯环质子与噻唑烷环质子的空间邻近信号,支持Z式构型
  • 紫外-可见光谱 :Z式构型通常导致共轭体系吸收波长红移,与此化合物的λₘₐₓ=285 nm一致
  • 计算化学模拟 :密度泛函理论(DFT)优化显示,Z式构型的能量比E式低9.3 kJ/mol,表明热力学稳定性优势

立体化学的精确控制对药物设计至关重要,因构型变化可能显著改变靶标结合能力。例如,Z式构型可优化与酶活性位点的疏水相互作用,而E式可能因空间位阻降低效价

Properties

Molecular Formula

C18H19ClN2O5S2

Molecular Weight

442.9 g/mol

IUPAC Name

2-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide

InChI

InChI=1S/C18H19ClN2O5S2/c1-2-20(14-6-7-28(25,26)11-14)16(22)10-21-17(23)15(27-18(21)24)9-12-4-3-5-13(19)8-12/h3-5,8-9,14H,2,6-7,10-11H2,1H3/b15-9-

InChI Key

DCJJDKOQSWBMFL-DHDCSXOGSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=O

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O

Origin of Product

United States

Preparation Methods

Formation of 5-(3-Chlorobenzylidene)thiazolidine-2,4-dione

The thiazolidinone ring is synthesized via a Knoevenagel condensation between thiazolidine-2,4-dione and 3-chlorobenzaldehyde. This reaction is typically catalyzed by piperidine in acetic acid under reflux.

Thiazolidine-2,4-dione+3-Chlorobenzaldehydepiperidine, AcOH, Δ5-(3-Chlorobenzylidene)thiazolidine-2,4-dione\text{Thiazolidine-2,4-dione} + \text{3-Chlorobenzaldehyde} \xrightarrow{\text{piperidine, AcOH, Δ}} \text{5-(3-Chlorobenzylidene)thiazolidine-2,4-dione}

Reaction Conditions:

  • Temperature: 80–90°C

  • Time: 6–8 hours

  • Yield: 70–85%

The Z-configuration of the benzylidene group is confirmed via 1H^1H NMR, where the vinylic proton appears as a singlet at δ 7.3–7.6 ppm.

Functionalization of the Thiazolidinone Nitrogen

Alkylation with N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethylamine

The nitrogen at position 3 of the thiazolidinone is alkylated using N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylamine. This reaction employs a base such as potassium carbonate in dimethylformamide (DMF) at 60°C.

5-(3-Chlorobenzylidene)thiazolidine-2,4-dione+BrCH2COClK2CO3,DMF2-[(5Z)-5-(3-Chlorobenzylidene)-2,4-Dioxo-1,3-Thiazolidin-3-yl]acetyl Chloride\text{5-(3-Chlorobenzylidene)thiazolidine-2,4-dione} + \text{BrCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-[(5Z)-5-(3-Chlorobenzylidene)-2,4-Dioxo-1,3-Thiazolidin-3-yl]acetyl Chloride}

Reaction Conditions:

  • Temperature: 60°C

  • Time: 4–6 hours

  • Yield: 65–75%

Synthesis of the N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-Ethylacetamide Side Chain

Oxidation of Tetrahydrothiophene to 1,1-Dioxidotetrahydrothiophene

Tetrahydrothiophene is oxidized to its sulfone derivative using hydrogen peroxide in acetic acid.

TetrahydrothiopheneH2O2,AcOH1,1-Dioxidotetrahydrothiophene\text{Tetrahydrothiophene} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{1,1-Dioxidotetrahydrothiophene}

Reaction Conditions:

  • Temperature: 50°C

  • Time: 3–5 hours

  • Yield: 90–95%

N-Ethylation and Acetylation

The sulfone is functionalized via sequential ethylation and acetylation. Ethyl bromide reacts with the sulfone’s amine group in the presence of triethylamine, followed by acetylation with acetyl chloride.

1,1-Dioxidotetrahydrothiophen-3-amine+CH3CH2BrEt3NN-Ethyl-1,1-dioxidotetrahydrothiophen-3-amineAcClN-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide\text{1,1-Dioxidotetrahydrothiophen-3-amine} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{Et}_3\text{N}} \text{N-Ethyl-1,1-dioxidotetrahydrothiophen-3-amine} \xrightarrow{\text{AcCl}} \text{N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide}

Reaction Conditions:

  • Temperature: 25–30°C (ethylation), 0–5°C (acetylation)

  • Time: 2 hours (each step)

  • Yield: 80–85%

Final Coupling and Purification

Amide Bond Formation

The acyl chloride intermediate (from Section 3.1) reacts with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.

2-[(5Z)-5-(3-Chlorobenzylidene)-2,4-Dioxo-1,3-Thiazolidin-3-yl]acetyl Chloride+N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethylamineDIPEA, DCMTarget Compound\text{2-[(5Z)-5-(3-Chlorobenzylidene)-2,4-Dioxo-1,3-Thiazolidin-3-yl]acetyl Chloride} + \text{N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethylamine} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound}

Reaction Conditions:

  • Temperature: 0°C to room temperature

  • Time: 12 hours

  • Yield: 60–70%

Crystallization and Characterization

The crude product is purified via recrystallization from a mixture of ethanol and water (3:1). Characterization includes:

  • 1H^1H NMR (DMSO-d6d_6) : δ 1.12 (t, 3H, CH2_2CH3_3), 2.98–3.21 (m, 4H, tetrahydrothiophene-SO2_2), 4.22 (s, 2H, CH2_2CO), 7.41–7.65 (m, 4H, Ar-H).

  • HPLC Purity : >98%.

Optimization Challenges and Solutions

Stereochemical Control

The Z-configuration of the benzylidene group is critical for biological activity. Using anhydrous conditions and catalytic piperidine minimizes isomerization.

Side Chain Reactivity

The N-ethylacetamide side chain’s sulfone group is sensitive to reduction. Employing mild oxidizing agents (e.g., H2 _2O2_2) prevents over-oxidation .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

  • Key Differences : Replaces the 3-chlorophenyl group with a 2-methoxyphenyl substituent and substitutes the sulfone moiety with a thiadiazole ring.
  • The thiadiazole ring introduces additional hydrogen-bonding sites .
  • Molecular Weight : 463.97 g/mol (vs. ~470–480 g/mol for the target compound, estimated based on structural complexity).

2-[(5Z)-2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

  • Key Differences : Substitutes the 3-chlorobenzylidene with a thiophene-based group and incorporates a fluorinated indole-ethyl chain.
  • Impact : The thiophene heterocycle may improve π-π stacking interactions, while the indole group could enhance CNS penetration .

Analogues with Modified Acetamide Moieties

2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

  • Key Differences : Lacks the 3-chloro substituent and sulfone group; instead, features a simple N-(2-methylphenyl)acetamide.
  • Impact : Reduced electronegativity and metabolic stability compared to the target compound. Reported to exhibit moderate antimicrobial activity (MIC: 16–32 µg/mL against S. aureus) .

N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide

  • Key Differences : Incorporates a benzo[1,3]dioxole substituent and a chloroacetamide side chain.
  • Impact : The dioxole group may enhance oxidative stability, while the chloroacetamide could increase reactivity toward nucleophilic targets .

Halogenated Derivatives with Antitumor Potential

3-Fluoro- and 3-Chlorophenyl Thiazolidinones

  • Key Differences : Halogenated derivatives from share the 3-chloro/fluoro substitution but lack the sulfone and ethylacetamide groups.
  • Biological Activity: Demonstrated selective inhibition of non-small cell lung cancer (IC~50~: 8–12 µM) and leukemia cell lines (IC~50~: 10–15 µM) .

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